3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Mechanism of Action
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The process allows for selective and iterative cross-coupling sequences .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway can lead to the synthesis of various organic compounds.
Pharmacokinetics
It’s known that the compound provides prolonged shelf life and stability to typically unstable boronic acid derivatives , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the facilitation of selective and iterative cross-coupling sequences . This leads to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action of 3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling conditions, including the presence of a palladium catalyst and a base, can affect the compound’s efficacy . Additionally, the stability of the compound can be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester typically involves the reaction of 3,6-Dimethoxylpyridazine-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Boronic Acids: Resulting from oxidation reactions.
Substituted Boronic Esters: From substitution reactions.
Scientific Research Applications
3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxylpyridazine-4-boronic acid MIDA ester: Another boronic ester derivative with similar applications but different stability and reactivity profiles.
Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki-Miyaura coupling but with different electronic properties.
Uniqueness
3,6-Dimethoxylpyridazine-4-boronic acid pinacol ester is unique due to its specific electronic and steric properties, which make it particularly effective in certain coupling reactions. Its stability and reactivity profile also distinguish it from other boronic esters.
Properties
IUPAC Name |
3,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4/c1-11(2)12(3,4)19-13(18-11)8-7-9(16-5)14-15-10(8)17-6/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPCWCMINWEOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855861-18-5 |
Source
|
Record name | 3,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.